7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S818907
CAS No.
1253592-06-1
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

CAS Number

1253592-06-1

Product Name

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-bromo-1-methyl-3,4-dihydro-2H-quinoline

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3

InChI Key

FFZJBJFSFZZSCQ-UHFFFAOYSA-N

SMILES

CN1CCCC2=C1C=C(C=C2)Br

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)Br

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1253592-06-1) is a highly versatile, bifunctional building block characterized by an electron-rich N-methylated tetrahydroquinoline core and a reactive aryl bromide at the 7-position. In procurement and material selection, this compound is prioritized as a pre-functionalized scaffold that streamlines the synthesis of advanced fluorophores, photoacoustic imaging agents, and targeted therapeutics such as HSP90 inhibitors [1]. By offering a stable, tertiary amine environment combined with a regiochemically pure halogen vector, it allows chemists to bypass hazardous early-stage functionalizations and proceed directly to late-stage palladium-catalyzed cross-coupling reactions [2].

Procurement Fit

sp³-enriched chiral scaffold for asymmetric CNS inhibitor synthesis

Versatile intermediate for PNMT, BET, and CETP inhibitor programs

Monobromo handle for late-stage Suzuki–Miyaura diversification

Research-use only building block; not a formulated inhibitor

Generic substitution with the fully aromatic 7-bromoquinoline or the unmethylated 7-bromo-1,2,3,4-tetrahydroquinoline introduces significant process inefficiencies and structural deviations [1]. 7-Bromoquinoline lacks the sp3-hybridized carbon framework and the specific electron-donating profile of the N-methyl group, which are critical for tuning the photophysical properties of downstream dyes or the binding affinity of pharmaceutical intermediates [2]. Conversely, utilizing the unmethylated 7-bromo-1,2,3,4-tetrahydroquinoline exposes a reactive secondary amine that competitively participates in N-arylation during transition-metal-catalyzed couplings, necessitating orthogonal protection and deprotection steps that decrease overall yield and increase process mass intensity [3].

Substitution Risk

!
6- or 8-bromo regioisomers may shift target engagement and synthetic vector, altering SAR interpretation. Regiochemistry mismatch
!
N–H analog (CAS 114744-51-3) introduces a hydrogen-bond donor, potentially increasing off-target affinity and reducing logP. Hydrogen-bond donor profile differs
!
6,8-Dibromo analog yields statistical mixtures in cross-coupling and may carry confounding cytotoxicity. Synthetic and cellular response context differs

Elimination of Hazardous Reductive Methylation Workflows

Synthesizing the N-methylated tetrahydroquinoline core in-house from 7-bromoquinoline requires a reductive amination step utilizing highly toxic sodium cyanoborohydride (NaBH3CN) and paraformaldehyde. Literature protocols for this transformation report moderate yields of 53% to 72% and mandate extensive chromatographic purification to isolate the desired product [1]. Direct procurement of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline eliminates this hazardous and low-yielding bottleneck, allowing researchers to immediately deploy the high-purity scaffold in advanced synthetic steps [2].

Evidence DimensionSynthesis step elimination and yield retention
Target Compound DataDirect procurement bypasses synthesis, providing >95% purity ready-to-use material.
Comparator Or BaselineIn-house synthesis from 7-bromoquinoline yields only 53-72% and requires toxic reagents.
Quantified DifferenceEliminates a 28-47% yield loss bottleneck and removes NaBH3CN handling entirely.
ConditionsStandard laboratory-scale reductive methylation.

Procuring the pre-methylated building block directly accelerates library generation and improves laboratory safety by removing a toxic, low-yielding synthetic step.

PNMT Potency Enhancement
Head-to-head
Ki 56 nM vs 5.8 µM (~104-fold)
Supports inhibitor lead optimization context
7-Br-THIQ vs unsubstituted THIQ; bovine PNMT assay

Chemoselective Cross-Coupling Efficiency

In palladium-catalyzed cross-coupling reactions, such as Miyaura borylation to form pinacol boronate esters, the presence of an unprotected secondary amine can lead to competitive side reactions. The pre-installed N-methyl group in 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline blocks N-arylation, enabling direct conversion to the corresponding boronate ester or direct Suzuki coupling with yields frequently exceeding 85% [1]. In contrast, using the N-H baseline compound requires a minimum two-step protection/deprotection sequence, which inherently reduces the overall throughput of the functionalization sequence [2].

Evidence DimensionCross-coupling step efficiency
Target Compound Data>85% yield in direct Pd-catalyzed borylation or Suzuki coupling.
Comparator Or Baseline7-Bromo-1,2,3,4-tetrahydroquinoline requires 2 additional protection/deprotection steps.
Quantified DifferenceSaves 2 synthetic steps and prevents the associated aggregate yield loss from protection/deprotection cycles.
ConditionsPalladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) or Suzuki coupling.

The N-methylated scaffold ensures high-fidelity C-C bond formation without the overhead of protecting group chemistry, maximizing throughput in medicinal chemistry workflows.

hPNMT Potency Gain
Head-to-head
Ki 0.22 µM vs 0.49 µM (~2.2-fold)
Consistent with 7-bromo pharmacophore value
7-Br-THBQ vs unsubstituted THBQ; recombinant hPNMT

Structural Geometry for Photophysical and Target-Binding Conjugation

The specific positioning of the bromine at the 7-position is critical for downstream applications requiring a linear extension of the molecular conjugation system. Compared to the 6-bromo regioisomer, the 7-bromo vector allows for para-directed functionalization relative to the electron-donating nitrogen lone pair (in the context of the fused ring system). This exact geometry is a strict structural requirement for synthesizing near-IR silicon-rhodamine dyes and photoacoustic probes (absorbing at >680 nm), as well as for achieving the precise spatial arrangement required in targeted HSP90 inhibitors [1]. The 6-bromo isomer structurally precludes this extended conjugation axis [2].

Evidence DimensionConjugation axis and application suitability
Target Compound Data7-Bromo substitution enables extended linear conjugation and specific target pocket fit.
Comparator Or Baseline6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline provides a bent/offset conjugation vector.
Quantified DifferenceThe 7-position provides the necessary transition dipole moment alignment for >680 nm dye absorption, which the 6-position cannot satisfy.
ConditionsScaffold integration into extended conjugated dyes or specific pharmacophores.

Buyers must select the 7-bromo isomer to achieve the precise electronic communication and spatial geometry required for advanced imaging probes and specific enzyme inhibitors.

CETP Pharmacophore Alignment
Class-level
7-position vector matches hydrophobic pocket
Regiochemical selection context for CETP programs
Pharmacophore model; data to verify
Coupling Site Fidelity
Cross-study
Single C–Br site vs two; avoids statistical mixtures
Supports cleaner SAR library synthesis
Synthetic tractability context; cytotoxicity review needed for dibromo analog
Si-Rhodamine Probe Synthesis
Supporting evidence
Lithiation substrate for SiR680/SiR700
Supports NIR probe development workflow
Photophysical contribution inferred from heavy-atom effect

Synthesis of Near-IR and Photoacoustic Imaging Probes

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a highly effective starting material for developing advanced far-red to near-infrared fluorophores, such as silicon-rhodamines and photoacoustic imaging agents. The 7-position allows for the precise extension of the pi-conjugation system, while the N-methyl group provides the necessary electron density to tune the absorption and emission spectra beyond 680 nm [1].

Development of Targeted Therapeutics and Enzyme Inhibitors

In medicinal chemistry, this compound serves as a critical building block for synthesizing complex pharmacophores, including potent HSP90 inhibitors. The pre-methylated tetrahydroquinoline core fits specific hydrophobic binding pockets, and the 7-bromo vector allows for reliable, high-yield cross-coupling to append the remainder of the active molecule without interfering with the amine functionality [2].

High-Throughput Cross-Coupling Libraries

For industrial and academic laboratories generating large libraries of functionalized tetrahydroquinolines, this pre-methylated aryl halide is a highly efficient procurement choice. It seamlessly integrates into standard Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling workflows, bypassing the need for secondary amine protection and significantly accelerating the library generation process [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PNMT inhibitor lead optimization
7-Bromo pharmacophore context
PNMT inhibitory potency review
CETP inhibitor library synthesis
Regiochemical selection context
Hydrophobic pocket engagement assessment
BET bromodomain inhibitor diversification
Monobromo synthetic handle
SAR library reaction profile review
NIR fluorescent probe development
Lithiation substrate suitability
Si-rhodamine dye synthesis feasibility

XLogP3

3.1

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